3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol
Description
3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol (CAS: 149602-69-7) is a cyclohexanol derivative featuring a 3-methylphenyl substituent at the 1-position and a methyl group at the 3-position of the cyclohexane ring. Its synthesis typically involves nucleophilic addition or substitution reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-1-(3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-5-3-7-13(9-11)14(15)8-4-6-12(2)10-14/h3,5,7,9,12,15H,4,6,8,10H2,1-2H3 |
InChI Key |
DQQIQIZEHRKUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3-methylbenzyl chloride.
Grignard Reaction: A Grignard reagent is prepared from 3-methylbenzyl chloride and magnesium in dry ether. This reagent is then reacted with cyclohexanone to form the desired alcohol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is typically refluxed for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol may involve:
Large-Scale Grignard Reaction: Using larger quantities of starting materials and solvents, the Grignard reaction is scaled up.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl and phenyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 3-Methyl-1-(3-methylphenyl)cyclohexanone.
Reduction: 3-Methyl-1-(3-methylphenyl)cyclohexane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Physicochemical Properties
- Hydrogen Bonding: Fluorinated analogues (e.g., trans-2-((2-fluorophenyl)amino)cyclohexan-1-ol) exhibit intramolecular N–H···F interactions, enhancing cell permeability compared to non-fluorinated derivatives .
- Solubility : 3-(Hydroxymethyl)cyclohexan-1-ol (CAS: 76140-18-6) has higher water solubility due to the polar hydroxymethyl group, unlike the target compound’s hydrophobic 3-methylphenyl group .
- Thermal Stability : Cyclobutane derivatives (e.g., 3-Methyl-1-(4-methylphenyl)cyclobutane-1-carboxylic acid) exhibit lower thermal stability due to ring strain .
Data Tables
Table 1: Key Physicochemical Comparisons
Table 2: Bioactivity Insights
Biological Activity
3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol, a cyclohexanol derivative, has garnered attention for its potential biological activities. This compound's structure features a cyclohexane ring substituted with methyl and phenyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol is . The compound is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a methyl group and a 3-methylphenyl group. This structure is significant as it may enhance lipophilicity and modulate interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol exhibit antimicrobial properties. For example, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Table 1: Antimicrobial Activity of Cyclohexanol Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol | Staphylococcus aureus | 32 µg/mL |
| 3-Methylcyclohexanol | Escherichia coli | 64 µg/mL |
| 4-Methylcyclohexanol | Pseudomonas aeruginosa | 16 µg/mL |
Analgesic Effects
The analgesic properties of cyclohexanol derivatives have been explored in various studies. For instance, compounds structurally related to 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol have shown efficacy in reducing pain in animal models, potentially through modulation of the opioid receptors .
Case Study: Analgesic Activity
A study conducted on mice demonstrated that the administration of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol resulted in significant pain relief compared to control groups. The mechanism was hypothesized to involve interaction with mu-opioid receptors, akin to the action of known analgesics like tramadol .
The biological activity of 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pain perception and antimicrobial activity.
- Antioxidant Properties : Some studies suggest that cyclohexanol derivatives possess antioxidant capabilities, which could contribute to their therapeutic effects by reducing oxidative stress in cells .
- Cell Proliferation Inhibition : Preliminary research indicates that certain derivatives can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties .
Research Findings
A comprehensive review of literature reveals a growing interest in the pharmacological applications of cyclohexanol derivatives. The findings underscore the need for further investigation into the specific biological pathways influenced by 3-Methyl-1-(3-methylphenyl)cyclohexan-1-ol.
Table 2: Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
